Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound known for its unique bicyclic structure
Preparation Methods
The synthesis of Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting with the preparation of the bicyclic core. The synthetic route often includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxabicyclo[2.1.1]hexane structure.
Introduction of the iodomethyl group: This step involves the iodination of the bicyclic core using reagents such as iodine and a suitable oxidizing agent.
Attachment of the ethyl ester group: This step involves esterification reactions to introduce the ethyl carboxylate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction reactions: Reduction of the compound can lead to the formation of reduced derivatives, often involving the use of reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industry: It is used in the development of new materials and chemicals, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: This compound has a bromine atom instead of a chlorine atom, leading to different reactivity and properties.
Ethyl 3-(4-chlorophenyl)-1-(methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate:
The uniqueness of Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[21
Properties
Molecular Formula |
C15H16ClIO3 |
---|---|
Molecular Weight |
406.64 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H16ClIO3/c1-2-19-13(18)15-7-14(8-15,9-17)20-12(15)10-3-5-11(16)6-4-10/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
APYYNWFXGMVCBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)Cl)CI |
Origin of Product |
United States |
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